molecular formula C16H26BrClN2O B4405265 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4405265
M. Wt: 377.7 g/mol
InChI Key: UVUVQLIMFBVTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a potential treatment for drug addiction and other psychiatric disorders.

Mechanism of Action

1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in the reward pathway in the brain and is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. Additionally, it has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its ability to improve cognitive function.

Advantages and Limitations for Lab Experiments

1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which means that it has a specific target and is less likely to have off-target effects. Additionally, it has been shown to be effective in animal models of addiction and other psychiatric disorders. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride. One direction is to further investigate its potential as a treatment for drug addiction and other psychiatric disorders. Additionally, researchers could investigate the optimal dosing and administration methods for this compound. Finally, researchers could investigate the long-term effects of this compound on the brain and behavior.

Scientific Research Applications

1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been studied extensively for its potential in treating drug addiction, particularly cocaine and nicotine addiction. It has also been investigated for its potential in treating other psychiatric disorders, such as schizophrenia and depression. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

1-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O.ClH/c1-13(2)15-12-14(17)4-5-16(15)20-11-10-19-8-6-18(3)7-9-19;/h4-5,12-13H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVQLIMFBVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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